Mucronulatol

Vue d'ensemble

Description

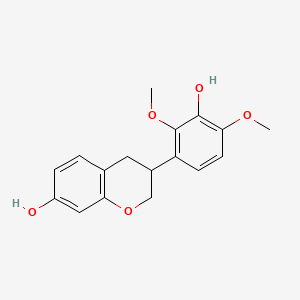

®-3’,7-Dihydroxy-2’,4’-dimethoxyisoflavan is a naturally occurring isoflavan compound. Isoflavans are a subclass of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes hydroxyl and methoxy groups attached to the isoflavan backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3’,7-Dihydroxy-2’,4’-dimethoxyisoflavan typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoflavan Backbone: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Methoxylation: Methoxy groups are typically introduced using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of ®-3’,7-Dihydroxy-2’,4’-dimethoxyisoflavan may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-3’,7-Dihydroxy-2’,4’-dimethoxyisoflavan can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroisoflavans.

Applications De Recherche Scientifique

®-3’,7-Dihydroxy-2’,4’-dimethoxyisoflavan has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of isoflavans.

Biology: This compound is investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and neuroprotective activities.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of ®-3’,7-Dihydroxy-2’,4’-dimethoxyisoflavan involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.

Daidzein: Known for its estrogenic activity and potential health benefits.

Biochanin A: A methoxylated isoflavone with anti-inflammatory and anticancer effects.

Uniqueness

®-3’,7-Dihydroxy-2’,4’-dimethoxyisoflavan is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other isoflavonoids.

Propriétés

IUPAC Name |

3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNFZNIXYWTZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57128-11-7 | |

| Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 149 °C | |

| Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.